molecular formula C7H6FI B13983249 1-Fluoro-2-(iodomethyl)benzene

1-Fluoro-2-(iodomethyl)benzene

Cat. No.: B13983249
M. Wt: 236.02 g/mol
InChI Key: QSBUNMDMMGVBIE-UHFFFAOYSA-N
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Description

1-Fluoro-2-(iodomethyl)benzene is an organic compound with the molecular formula C7H6FI It is a derivative of benzene, where a fluorine atom is attached to the first carbon and an iodomethyl group is attached to the second carbon of the benzene ring

Preparation Methods

The synthesis of 1-Fluoro-2-(iodomethyl)benzene can be achieved through several methods. One common approach involves the reaction of 1-fluoro-2-methylbenzene with iodine in the presence of a catalyst. The reaction typically takes place under an inert atmosphere, such as argon, to prevent unwanted side reactions. The reaction conditions often include the use of anhydrous solvents like toluene or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-Fluoro-2-(iodomethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of fluorotoluene derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1-fluoro-2-carboxybenzene, while substitution with sodium hydroxide can produce 1-fluoro-2-hydroxymethylbenzene .

Mechanism of Action

The mechanism by which 1-Fluoro-2-(iodomethyl)benzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product . In nucleophilic substitution reactions, the iodomethyl group is replaced by a nucleophile, forming a new carbon-nucleophile bond .

Comparison with Similar Compounds

1-Fluoro-2-(iodomethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of fluorine and iodine substituents, which impart distinct chemical properties and reactivity compared to other halogenated benzene derivatives.

Properties

IUPAC Name

1-fluoro-2-(iodomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FI/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBUNMDMMGVBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CI)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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